molecular formula C10H16N4 B1490694 6-(Azepan-1-yl)pyridazin-3-amine CAS No. 1501787-15-0

6-(Azepan-1-yl)pyridazin-3-amine

Cat. No. B1490694
CAS RN: 1501787-15-0
M. Wt: 192.26 g/mol
InChI Key: FVYMATBNNMEBKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “6-(Azepan-1-yl)pyridazin-3-amine” consists of 10 carbon atoms, 16 hydrogen atoms, and 4 nitrogen atoms. The exact mass is 191.142247555 and the molecular weight is 192.26 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 192.26 g/mol. The compound has a complexity of 164, a rotatable bond count of 1, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

Synthesis and Chemical Properties

6-(Azepan-1-yl)pyridazin-3-amine is involved in the synthesis of various pyridazine derivatives, which are significant in chemical research. A study by Kodama, Sasaki, and Sugimura (2021) detailed a regioselective method for preparing pyridazine derivatives via the aza-Diels-Alder reaction, demonstrating the compound's role in producing a range of 6-aryl-pyridazin-3-amines with high yield and functional group compatibility (Kodama, Sasaki, & Sugimura, 2021). This highlights its utility in creating diverse chemical structures.

Applications in Drug Discovery

The compound's derivatives are explored for potential pharmacological applications. For instance, Buysse et al. (2017) discovered that some pyridazine amides, including derivatives of this compound, exhibit aphicidal properties, indicating their potential as insecticides (Buysse, Yap, Hunter, Babcock, & Huang, 2017). This suggests a possible application in agricultural sciences.

Enantioselective Synthesis

Research by Jain, Verma, Xia, and Yu (2016) on enantioselective amine α-functionalization using palladium catalysis involved azepanes, a category which includes this compound. Their work is vital in drug discovery, highlighting how these compounds can be used to develop bioactive molecules with high enantioselectivity (Jain, Verma, Xia, & Yu, 2016).

Antimicrobial and Insecticidal Properties

A study by El-Mariah, Hosny, and Deeb (2006) involved the synthesis of pyridazine derivatives with demonstrated antimicrobial activity, implicating the potential use of this compound in developing new antimicrobial agents (El-Mariah, Hosny, & Deeb, 2006).

Mechanism of Action

Result of Action

The molecular and cellular effects of 6-(Azepan-1-yl)pyridazin-3-amine’s action are currently under investigation. Pyridazine and pyridazinone derivatives have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .

properties

IUPAC Name

6-(azepan-1-yl)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c11-9-5-6-10(13-12-9)14-7-3-1-2-4-8-14/h5-6H,1-4,7-8H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYMATBNNMEBKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Azepan-1-yl)pyridazin-3-amine
Reactant of Route 2
Reactant of Route 2
6-(Azepan-1-yl)pyridazin-3-amine
Reactant of Route 3
Reactant of Route 3
6-(Azepan-1-yl)pyridazin-3-amine
Reactant of Route 4
Reactant of Route 4
6-(Azepan-1-yl)pyridazin-3-amine
Reactant of Route 5
Reactant of Route 5
6-(Azepan-1-yl)pyridazin-3-amine
Reactant of Route 6
6-(Azepan-1-yl)pyridazin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.